1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea
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Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
Electron Transfer and Hydrogen Bonding
Research on urea derivatives has explored their role in facilitating electron transfer across hydrogen bonds. Studies on urea-substituted vinyl ruthenium and osmium complexes highlight how these compounds can maintain dimeric structures that are essential for electron transfer processes, demonstrating their potential in designing molecular electronics or catalysis systems (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Urea derivatives have shown efficacy as corrosion inhibitors for metals. The study on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments suggests that these compounds can form protective layers on metal surfaces, preventing corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
A significant area of research for urea derivatives is their potential anticancer activity. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents have shown promising results against various cancer cell lines, indicating the potential of urea derivatives in developing new chemotherapeutic agents (Feng et al., 2020).
Molecular Devices and Complexation
Urea derivatives have also been explored for their ability to undergo complexation and form molecular devices. Research on complexation-induced unfolding of heterocyclic ureas demonstrates their potential in creating self-assembling molecular structures, which could have applications in nanotechnology and materials science (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Synthesis and Chemical Transformations
Additionally, urea derivatives are key intermediates in synthetic chemistry, facilitating various chemical transformations. Studies on the synthesis of hydroxamic acids and ureas from carboxylic acids through Lossen rearrangement highlight the versatility of urea derivatives in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-4-14-5-7-15(8-6-14)22-21(26)23-16-11-20(25)24(13-16)17-9-10-18(27-2)19(12-17)28-3/h5-10,12,16H,4,11,13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAKTZBLXUCRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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